3-Bromo-4-methylpent-3-en-2-ol
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Overview
Description
3-Bromo-4-methylpent-3-en-2-ol is an organic compound with the molecular formula C₆H₁₁BrO It is characterized by the presence of a bromine atom, a hydroxyl group, and a double bond within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpent-3-en-2-ol typically involves the bromination of 4-methylpent-3-en-2-ol. This reaction can be carried out using bromine (Br₂) in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction parameters .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes, depending on the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of 3-bromo-4-methylpentan-2-ol.
Substitution: The bromine atom in this compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of 3-bromo-4-methylpentan-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-4-methylpent-3-en-2-ol finds applications in several scientific research areas:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4-methylpent-3-en-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and oxidation-reduction reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, thereby exerting its effects .
Comparison with Similar Compounds
- 4-Bromo-3-methylpent-4-en-2-ol
- 3-Penten-2-ol, 3-bromo-4-methyl
Comparison: 3-Bromo-4-methylpent-3-en-2-ol is unique due to the specific positioning of the bromine atom and the double bond, which imparts distinct reactivity compared to its analogs. For instance, 4-Bromo-3-methylpent-4-en-2-ol has the bromine atom at a different position, leading to variations in its chemical behavior and applications .
Properties
CAS No. |
247228-72-4 |
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Molecular Formula |
C6H11BrO |
Molecular Weight |
179.05 g/mol |
IUPAC Name |
3-bromo-4-methylpent-3-en-2-ol |
InChI |
InChI=1S/C6H11BrO/c1-4(2)6(7)5(3)8/h5,8H,1-3H3 |
InChI Key |
SZAGXWBOMWMFOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C(C)C)Br)O |
Origin of Product |
United States |
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